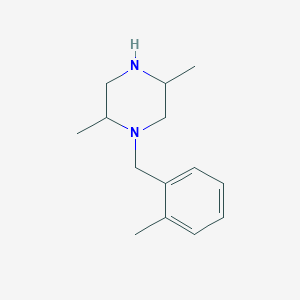

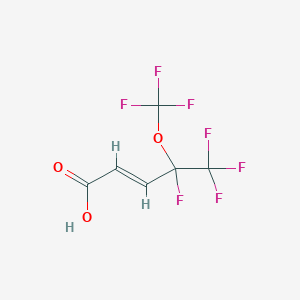

![molecular formula C10H11BrN4O2 B2530606 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid CAS No. 1338077-65-8](/img/structure/B2530606.png)

4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the regioselective introduction of electrophiles at specific positions on the pyrazole ring. For instance, the introduction of electrophiles at the 4-position of 1-hydroxypyrazoles can be achieved through deprotonation and subsequent treatment with electrophiles, as described in the synthesis of 4-substituted 5-(tert-butyldiphenylsilyl)-1-hydroxypyrazoles . Additionally, the cross-coupling of 1-aryl-5-bromopyrazoles with various reagents, such as alkynes and arylboronic acids, can lead to the formation of unsymmetrical 3,5-disubstituted 1-arylpyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) reveals an octahedral compound with intramolecular hydrogen bonds contributing to the coplanar orientation of the pyrazolic ring . Similarly, the crystal structures of two 4-bromopyrazole derivatives show that the molecules are linked by N-H…N intermolecular hydrogen bonds, forming trimers and catemers, which are further connected by weak C-H…Br contacts to create a three-dimensional network .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling and lithiation. The cross-coupling reactions of 1-aryl-5-bromopyrazoles with different reagents are facilitated by palladium catalysts, leading to the formation of disubstituted pyrazoles . Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole allows for regioselective metallation and subsequent quenching with electrophiles to yield vicinally disubstituted pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. The crystal structures provide insights into the solid-state properties, such as hydrogen bonding patterns and crystal packing . The presence of bromine atoms in the pyrazole ring can significantly affect the reactivity and interaction with other molecules, as seen in the formation of stable hexacoordinate complexes with dimethyl- and divinyl-tindichloride . Additionally, the introduction of substituents like the tert-butyldiphenylsilyl group can be selectively removed, altering the compound's properties .

科学的研究の応用

Synthesis and Structural Characterization

- Novel compounds, including derivatives of bipyrazoles, have been synthesized through solvent and copper ion-induced processes. These compounds have been characterized by elemental analysis, IR, X-ray single-crystal diffraction, and NMR techniques. The synthesis routes offer potential for creating a wide range of bipyrazole-based molecules with specific properties (Huang et al., 2017).

Biological Activities

- Some bipyrazole derivatives exhibit promising biological activities. For example, certain compounds show weak growth inhibition on HepG2 cell lines without cytotoxicity to human normal liver cell line HL-7702, suggesting potential for selective anticancer activity (Huang et al., 2017).

Antifungal and Antimicrobial Applications

- Bipyrazole compounds have been evaluated for their antibacterial and antifungal activities against various pathogens, showing potential as novel antimicrobial agents (Pundeer et al., 2013).

Corrosion Inhibition

- Bipyrazole derivatives have been used as corrosion inhibitors for steel in acidic media. Their effectiveness varies with concentration and provides a basis for developing new corrosion-resistant materials (Zarrok et al., 2012).

Anticancer and Anti-Inflammatory Agents

- Synthesis of novel bipyrazole derivatives has shown potential as anticancer and anti-inflammatory agents, with some compounds exhibiting significant activity in preliminary assays (Rahmouni et al., 2016).

特性

IUPAC Name |

4-bromo-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-4-6(5(2)15(3)14-4)8-7(11)9(10(16)17)13-12-8/h1-3H3,(H,12,13)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYNFZZIMWSLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NNC(=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

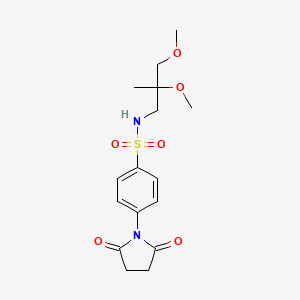

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)

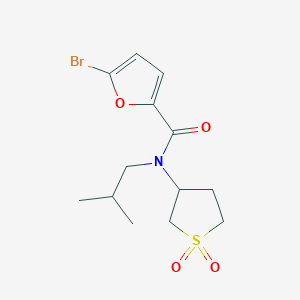

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

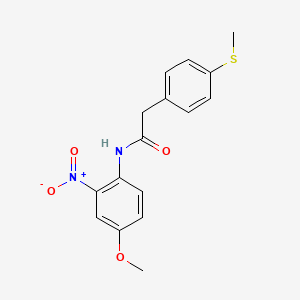

![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)